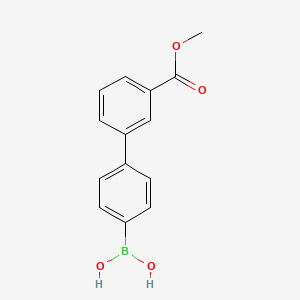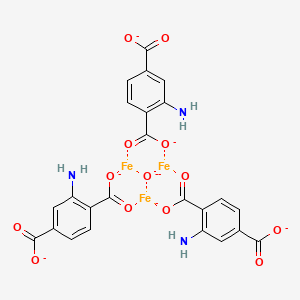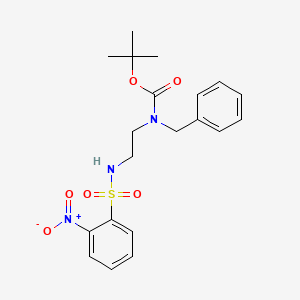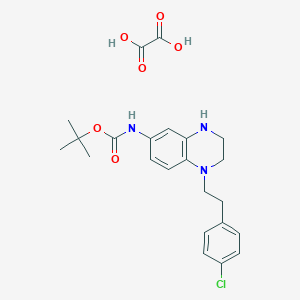
4'-Boronic acid-biphenyl-3-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester is an organic compound with the chemical formula C14H13BO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-boronic acid-biphenyl-3-carboxylic acid methyl ester typically involves the reaction of phenylboronic acid with 4-methoxycarbonylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Biphenyl-3-carboxylic acid methyl ester.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-boronic acid-biphenyl-3-carboxylic acid methyl ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- Biphenyl-3-carboxylic acid ethyl ester
- 4-tert-Butylphenylboronic acid
Uniqueness: 4’-Boronic acid-biphenyl-3-carboxylic acid methyl ester stands out due to its unique combination of stability and reactivity. Unlike some other boronic acids, it is less prone to hydrolysis and can be used under a wide range of reaction conditions. Its ability to form stable complexes with various catalysts makes it a versatile reagent in both academic and industrial settings .
Propiedades
Fórmula molecular |
C14H13BO4 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
[4-(3-methoxycarbonylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9,17-18H,1H3 |
Clave InChI |
AREGTGXHHCNOOT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)

![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)
![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)

![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)



![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)


